molecular formula C17H24N4O2S B6713255 N-methyl-1-methylsulfonyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine

N-methyl-1-methylsulfonyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine

Cat. No.: B6713255
M. Wt: 348.5 g/mol
InChI Key: SBPDMVVIBYOMBE-UHFFFAOYSA-N
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Description

N-methyl-1-methylsulfonyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a pyrazole moiety, and a sulfonyl group

Properties

IUPAC Name

N-methyl-1-methylsulfonyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-20(16-8-10-21(11-9-16)24(2,22)23)13-15-12-18-19-17(15)14-6-4-3-5-7-14/h3-7,12,16H,8-11,13H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPDMVVIBYOMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(NN=C1)C2=CC=CC=C2)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-methylsulfonyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of phenylhydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Introduction of the Sulfonyl Group: The sulfonyl group is added through sulfonylation, typically using a sulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves methylation of the amine group using a methylating agent like methyl iodide.

Industrial Production Methods

For large-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the sulfonyl group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrazole derivatives.

    Substitution Products: Various N-substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: Incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Studied for its potential to bind to specific biological receptors.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

    Enzyme Inhibition: It binds to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: It can act as an agonist or antagonist at various receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-methylsulfonyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine
  • N-methyl-1-methylsulfonyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidine

Uniqueness

  • Structural Complexity : The combination of a piperidine ring with a pyrazole moiety and a sulfonyl group is unique.
  • Functional Versatility : The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it distinct.

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